

# Danicopan complement factor D inhibitor mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Danicopan

CAS No.: 1903768-17-1

Cat. No.: S524982

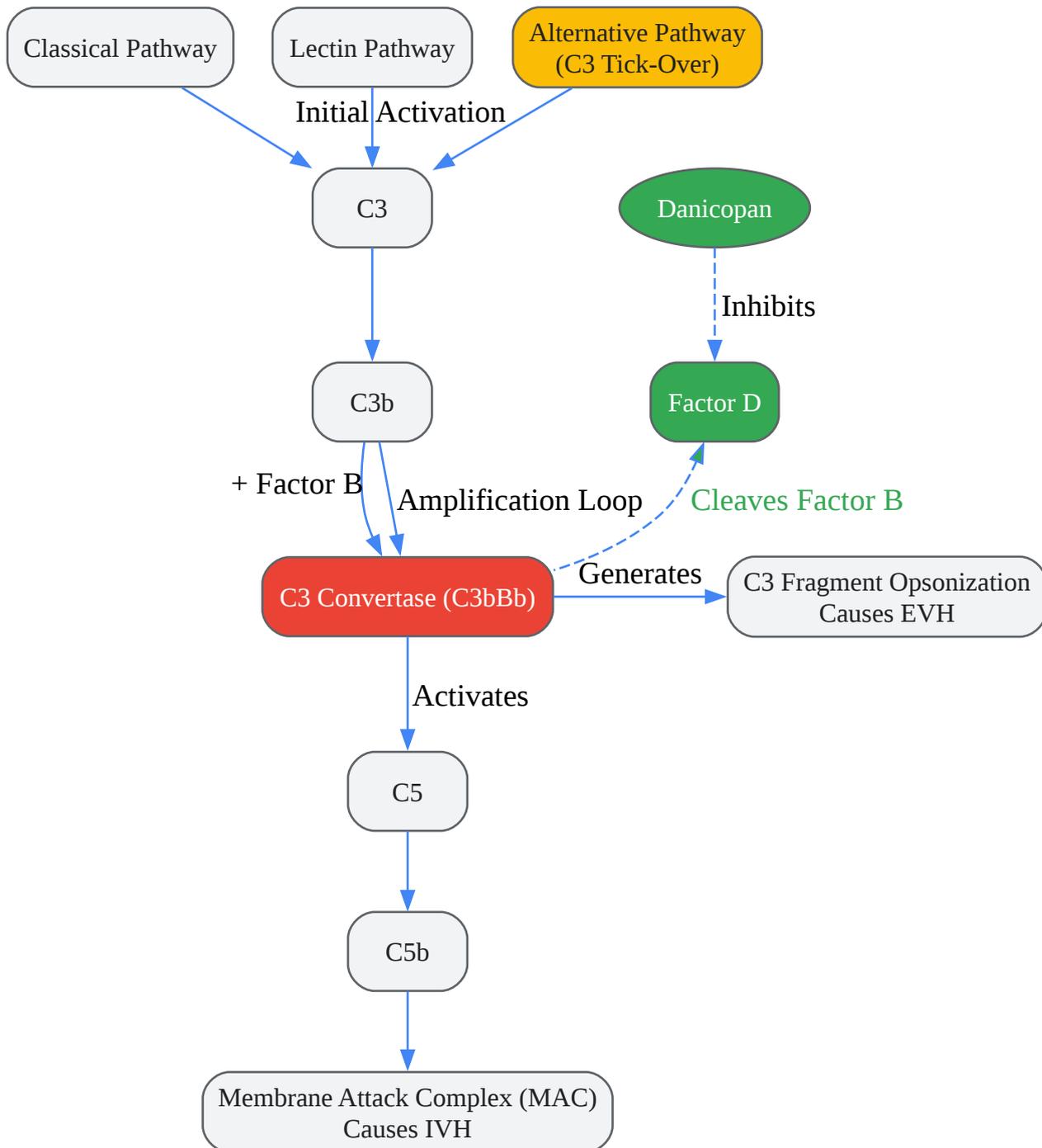
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## Mechanism of Action and Pharmacological Profile

**Danicopan's** mechanism provides a targeted approach to control hemolysis in PNH by acting proximally in the complement cascade.

- **Target and Pathway:** **Danicopan** reversibly binds to complement factor D, a serine protease essential for the activation and amplification of the **alternative pathway (AP)** [1] [2]. Factor D's role is to cleave factor B, enabling the formation of the AP C3 convertase (C3bBb). By inhibiting factor D, **danicopan** prevents the formation of this enzyme [1].
- **Consequences in PNH:** Inhibiting the AP C3 convertase has two critical effects in PNH:
  - It reduces the **opsonization of PNH red blood cells with C3 fragments**, which is the primary driver of extravascular hemolysis (EVH) [1] [3].
  - It dampens the amplification loop that feeds into the **terminal pathway**, thereby reducing the generation of the membrane attack complex (MAC) responsible for intravascular hemolysis (IVH) [2] [4].
- **Rationale for Add-On Therapy:** In patients treated with C5 inhibitors (e.g., eculizumab, ravulizumab), IVH is controlled, but EVH often persists [1] [5]. **Danicopan** addresses this C3-mediated EVH when used as an add-on, providing a dual-therapy approach to control both IVH and EVH [5].

The following diagram illustrates the complement cascade and the specific point of inhibition by **danicopan**:



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## Quantitative Pharmacological and Clinical Data

The pharmacological profile and clinical efficacy of **danicopan** are characterized by specific pharmacokinetic parameters and dose-dependent responses.

## Pharmacokinetic Profile [1]:

Parameter	Value
Bioavailability	Median $T_{max}$ : 3.7 hours
Food Effect	High-fat meal increases AUC ~25% and $C_{max}$ ~93%
Protein Binding	Extensive (91.5% - 94.3%)
Volume of Distribution	395 L (for 75 kg person)
Half-life	7.9 hours
Clearance	63 L/h
Route of Elimination	69% feces (3.57% unchanged), 25% urine (0.48% unchanged)

## Clinical Efficacy Data from Trials:

Trial (Phase)	Population & Regimen	Key Efficacy Outcomes
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| **Monotherapy (Phase 2)** [6] [2] [4] | 10 untreated PNH patients, 100-200 mg TID for 84 days | - **LDH reduced**: 5.7x ULN (baseline) to 1.8x ULN (Day 28) & 2.2x ULN (Day 84)

- **Hemoglobin increased**: +1.7 g/dL at Day 84
- **FACIT-Fatigue score improved**: +13 points at Day 84 | | **Add-on Therapy (Phase 3 ALPHA)** [5] | 73 patients with EVH on ravulizumab/eculizumab, add-on **danicopan** vs placebo | - **Hemoglobin increase**: LS mean difference of 2.44 g/dL vs placebo at 12 weeks
- **Transfusion avoidance**: Significant reduction |

## Experimental Protocol Overview

For researchers, the methodology from a key Phase 2 monotherapy clinical trial provides a template for investigating **danicopan** [2] [4].

- **Study Design:** An international, open-label, single-arm, dose-finding trial in untreated PNH patients with hemolysis.
- **Patient Population:**
  - **Inclusion Criteria:** Adults with hemoglobin <12 g/dL, GPI-deficient granulocyte or erythrocyte clone size ≥10%, and LDH ≥1.5 times the upper limit of normal (ULN) [2] [4].
- **Dosing Regimen:**
  - Patients received oral **danicopan** at a starting dose of **100 mg or 150 mg three times daily (TID)** [2] [4].
  - Dose escalations in stepwise increments up to **200 mg TID** were permitted based on hemolysis control (LDH levels) and hemoglobin response [2] [4].
- **Primary Endpoint:** Change in LDH concentration from baseline at Day 28 [2] [4].
- **Key Secondary Endpoints:**
  - Change in hemoglobin concentration at Days 28 and 84 [2] [4].
  - Change in LDH at Day 84 [2] [4].
  - Safety and tolerability [2] [4].
  - Patient-reported outcomes (FACIT-Fatigue scale) [2] [4].
- **Pharmacodynamic Assessments:**
  - Serum alternative pathway activity was measured using a **Wieslab assay** [2] [4].
  - Plasma levels of complement biomarkers **Bb** and **C3** were monitored [2] [4].
  - **C3 fragment deposition** on PNH erythrocytes was quantified by flow cytometry using a FITC-conjugated anti-C3d antibody [2] [4].

## Safety and Tolerability Profile

Based on clinical trial data, **danicopan** has a defined and generally manageable safety profile.

- **Common Adverse Events:** The most frequently reported adverse events include **headache, fever, upper respiratory tract infection, and pain in the extremities** [4] [7].
- **Serious Risks:** There is an **increased risk of infections with encapsulated bacteria** (e.g., *Neisseria meningitidis*), which is a class effect of complement inhibitors. Vaccination against these organisms is required prior to treatment [2] [5].
- **Hepatic Effects:** Isolated cases of elevated liver enzymes (AST/ALT) have been observed, which resolved without sequelae [1] [2]. Monitoring is recommended.
- **Overdose:** In case of overdose, general supportive measures are indicated, with attention to potential increases in liver enzymes [1].

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To cite this document: Smolecule. [Danicopan complement factor D inhibitor mechanism of action].

Smolecule, [2026]. [Online PDF]. Available at:

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